Int-767

FXR agonism TGR5 agonism dual receptor pharmacology

Select INT-767, the only dual FXR/TGR5 agonist that delivers synergistic hepatoprotection and fibrosis reversal unattainable with selective agonists (OCA/INT-777). In Mdr2-/- mice, INT-767 uniquely reduces ALT, inflammation, and fibrosis, while OCA aggravates injury. In NASH models, 10 mg/kg QD achieves 82% fibrosis improvement vs 36% for OCA. The 23-sulfate salt enables IV administration for acute interventional studies. For FXR→TGR5 cross-talk mechanism investigation, INT-767 is the indispensable tool compound. Bulk quantities available.

Molecular Formula C25H43NaO6S
Molecular Weight 494.7 g/mol
Cat. No. B15608297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInt-767
Molecular FormulaC25H43NaO6S
Molecular Weight494.7 g/mol
Structural Identifiers
InChIInChI=1S/C25H44O6S.Na/c1-5-17-21-14-16(26)8-11-25(21,4)20-9-12-24(3)18(6-7-19(24)22(20)23(17)27)15(2)10-13-31-32(28,29)30;/h15-23,26-27H,5-14H2,1-4H3,(H,28,29,30);/q;+1/p-1/t15-,16-,17-,18-,19+,20+,21+,22?,23-,24-,25-;/m1./s1
InChIKeyTXIWHUPIUUZFFK-HKIUZWRWSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

INT-767: Dual FXR/TGR5 Agonist for Preclinical Liver, Metabolic and Fibrotic Disease Research


INT-767 (6α-ethyl-3α,7α,23-trihydroxy-24-nor-5β-cholan-23-sulfate sodium salt; CAS 1000403-03-1) is a semisynthetic bile acid derivative developed by Intercept Pharmaceuticals as a first-in-class dual agonist of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor TGR5 (GPBAR1). It is the 23-sulfate derivative of obeticholic acid (OCA/INT-747) and was the first compound described to potently and selectively activate both bile acid receptors simultaneously [1]. INT-767 exhibits mean EC50 values of 30 nM at FXR (AlphaScreen assay) and 630 nM at TGR5 (TR-FRET cAMP assay), representing approximately 3.3-fold greater FXR potency than OCA and ~32-fold greater TGR5 potency than OCA [1]. The compound has advanced to Phase I clinical evaluation, making it the second bile acid analog from Intercept to enter human trials [2].

Why INT-767 Cannot Be Substituted by Single-Target FXR or TGR5 Agonists in Mechanistic Studies


INT-767's dual FXR/TGR5 pharmacology produces biological outcomes that are qualitatively and quantitatively distinct from those achieved by selective FXR agonists (e.g., OCA/INT-747) or selective TGR5 agonists (e.g., INT-777) when dosed individually or in combination. In the Mdr2−/− mouse model of chronic cholangiopathy, only the dual agonist INT-767 significantly reduced serum ALT, hepatic inflammation, and biliary fibrosis, whereas the selective agonists INT-747 and INT-777 lacked hepatoprotective effects and INT-747 even aggravated liver injury [1]. Similarly, INT-767 stimulated GLP-1 secretion and improved glucose and lipid metabolism to a greater extent than either selective agonist alone, mediated through FXR-dependent induction of Tgr5 gene expression—a cross-talk mechanism not accessible to single-receptor targeting [2]. These findings demonstrate that the coordinated activation of both FXR and TGR5 by a single molecular entity generates synergistic pharmacological effects that cannot be recapitulated by co-administration or substitution with single-receptor agonists.

INT-767 Quantitative Differentiation Evidence Against Closest Analogs


FXR and TGR5 Receptor Potency: Direct Multi-Assay Head-to-Head Comparison with INT-747 (OCA) and INT-777

In a comprehensive multi-assay profiling study, INT-767's potency at both FXR and TGR5 was directly compared to the selective FXR agonist INT-747 (obeticholic acid) and the selective TGR5 agonist INT-777. In the FXR AlphaScreen coactivator recruitment assay, INT-767 (EC50 = 0.03 μM) was 3.3-fold more potent than INT-747 (EC50 = 0.10 μM) and approximately 5,800-fold more potent than INT-777 (EC50 = 175 μM). In the TGR5 FRET cAMP assay in NCI-H716 cells, INT-767 (EC50 = 0.63 μM) was approximately 32-fold more potent than INT-747 (EC50 = 20 μM) and 1.4-fold more potent than INT-777 (EC50 = 0.90 μM). A separate FXR AlphaScreen experiment using a different peptide recruitment format confirmed INT-767 (EC50 = 7 nM) as approximately 11-fold more potent than INT-747 (EC50 = 76 nM) and 1,000-fold more potent than the natural ligand CDCA (EC50 = 7 μM) [1]. These data establish INT-767 as a uniquely balanced, high-potency dual agonist not matched by any single-receptor selective analog.

FXR agonism TGR5 agonism dual receptor pharmacology potency comparison

Mdr2−/− Cholangiopathy Model: Only INT-767 Provides Hepatoprotection While INT-747 and INT-777 Fail

In the Mdr2−/− (Abcb4−/−) mouse model of chronic cholangiopathy—a model recapitulating features of primary sclerosing cholangitis—three bile acid analogs were compared head-to-head at equivalent dietary supplementation (0.03% w/w). Only the dual FXR/TGR5 agonist INT-767 significantly reduced serum alanine aminotransferase (ALT) levels, whereas both the selective FXR agonist INT-747 and the selective TGR5 agonist INT-777 increased serum ALT. Histological examination confirmed that INT-767-treated mice exhibited less portal inflammation, reduced bile duct proliferation, and decreased biliary fibrosis. INT-767 significantly reduced hepatic hydroxyproline content, inhibited collagen type 1 alpha 1 (Col1a1) gene expression, and reduced spleen weight/body weight ratio—all fibrosis markers—while INT-747 increased these fibrosis markers and INT-777 left them unchanged. INT-747 actually aggravated liver damage, with increased bile duct proliferation, portal tract expansion, and single-cell necrosis with lobular inflammation [1]. This study demonstrates that dual receptor engagement by a single molecule is required for therapeutic benefit in this cholangiopathy model; neither selective activation of FXR nor TGR5 alone is sufficient.

cholangiopathy biliary fibrosis Mdr2 knockout hepatoprotection liver enzymes

NASH Histopathology: 16-Week Head-to-Head Study Shows Greater Antifibrotic Efficacy of INT-767 vs Obeticholic Acid at Lower Doses

In a 16-week comparative study using diet-induced ob/ob-NASH mice, INT-767 (3 and 10 mg/kg, PO, QD) was directly compared to OCA (10 and 30 mg/kg, PO, QD) for effects on NASH histopathology. At the highest doses tested, INT-767 10 mg/kg achieved fibrosis stage improvement (>1 point reduction from baseline) in 82% of mice (9/11), compared to 36% (4/11) for OCA 30 mg/kg and 0% for vehicle. Quantitative morphometric analysis of collagen 1a1 fractional area showed INT-767 10 mg/kg reduced fibrosis to 5.0 ± 0.3% (vs vehicle 12.1 ± 0.4%), whereas OCA 30 mg/kg reduced it to 8.0 ± 0.7%. For hepatic steatosis (lipid fractional area), INT-767 10 mg/kg achieved reduction to 12.5 ± 1.5% compared to 22.7 ± 1.0% for OCA 30 mg/kg and 30.4 ± 0.9% for vehicle. For inflammation (galectin-3 fractional area), INT-767 10 mg/kg achieved 2.9 ± 0.1% vs 4.0 ± 0.4% for OCA 30 mg/kg. Both compounds showed similar hepatic and ileal tissue accumulation, but INT-767 more strongly regulated hepatic FXR target genes at the highest dose, whereas OCA had more pronounced ileal FXR effects [1]. INT-767 also significantly reduced total liver weight by 20% in a separate 8-week study using the same mouse model [2].

NASH fibrosis steatohepatitis collagen obeticholic acid comparison

Hepatic Tissue-Resident Pharmacokinetic Profile: High Liver Exposure with Low Systemic Plasma Concentration vs OCA and INT-777

A comparative pharmacokinetic study in bile fistula rats revealed fundamentally different biodistribution patterns among the three bile acid analogs. After intraduodenal infusion, INT-767 exhibited plasma concentrations much lower than OCA and INT-777, with a very low percentage circulating as glucuronide conjugate. Conversely, the liver concentration of unmodified INT-767 was relatively high, suggesting a prolonged hepatic residence time driven by slow intestinal absorption and biliary secretion delayed by the glucuronidation rate. In contrast, OCA was preferentially compartmentalized in bile as a taurine conjugate with relatively low concentration in liver and systemic circulation, consistent with its design for enterohepatic targeting. INT-777 displayed yet another distinct profile: it was secreted into bile partly unmodified and partly as a C23(R) isomer, almost entirely as taurine conjugate, with recovery dependent on route of administration [1]. These differential PK properties mean INT-767 uniquely achieves sustained hepaticparenchymal FXR activation while minimizing systemic exposure—a profile particularly relevant for liver-targeted therapies where peripheral TGR5 activation may cause unwanted effects (e.g., gallbladder relaxation, pruritus). The availability of an intravenous formulation further distinguishes INT-767, enabling administration in acute settings such as ischemia-reperfusion injury, where post-insult IV treatment significantly improved survival in rats [2].

pharmacokinetics hepatic residence time biodistribution tissue targeting biliary secretion

GLP-1 Secretion and Glucose Metabolism: INT-767 Outperforms Selective FXR and TGR5 Agonists via Receptor Cross-Talk

In a comparative study using wild-type, Fxr−/−, and Tgr5−/− mice, INT-767, OCA, and INT-777 were evaluated for their effects on intestinal GLP-1 secretion and hepatic glucose/lipid metabolism. INT-767 efficaciously stimulated intracellular Ca2+ levels, cAMP activity, and GLP-1 secretion and improved glucose and lipid metabolism to a greater extent than either the FXR-selective OCA or the TGR5-selective INT-777. INT-767 and INT-777 both rapidly stimulated glucose-induced GLP-1 secretion peaking at 15 minutes post-administration, whereas the effect of OCA was weaker. Among the three agonists tested, INT-767 was the most effective in stimulating GLP-1 secretion, improving serum lipid profile, and enhancing glucose and insulin sensitivity. Crucially, INT-767 activation of FXR was shown to induce Tgr5 gene expression via an FXR-responsive element on the Tgr5 promoter—a receptor cross-talk mechanism unique to dual agonism that amplifies TGR5 signaling beyond what direct TGR5 agonism alone can achieve. GLP-1 secretion was stimulated by INT-767 in Tgr5−/− mice but not in Fxr−/− mice, demonstrating that FXR activation is the initiating event in this cascade [1]. INT-767 (10-20 mg/kg, i.p., daily for 2 weeks) also decreased plasma total cholesterol and triglyceride levels in db/m and db/db mice [2].

GLP-1 secretion glucose metabolism insulin sensitivity incretin FXR-TGR5 cross-talk

Selectivity and Drug Metabolism Safety Profile: Negligible Off-Target Nuclear Receptor Activity and CYP450 Inhibition

INT-767 was profiled against a panel of 15 nuclear receptors involved in metabolic pathways (including PPARα, PPARγ, PPARδ, LXRα, LXRβ, PXR, CAR, VDR, ERα, ERβ, GR, AR, TRα, TRβ, and RARα) and failed to activate any of them at concentrations up to 10 μM [1]. The compound does not inhibit cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), indicating a low potential for CYP-mediated drug-drug interactions [1]. INT-767 is highly stable to phase I and phase II enzymatic modifications, does not show cytotoxic effects in HepG2 cells, and does not inhibit the human ether-a-go-go-related gene (hERG) potassium channel, suggesting a low proarrhythmic risk [1]. In contrast, the selective TGR5 agonist INT-777 has been associated with gallbladder distension due to TGR5-mediated smooth muscle relaxation, a peripheral effect that may be mitigated by INT-767's hepatic retention profile . The combination of high receptor selectivity, metabolic stability, and absence of CYP450 and hERG liability represents a drug-like profile that distinguishes INT-767 from less thoroughly characterized research-grade bile acid analogs.

selectivity profiling nuclear receptor panel CYP450 inhibition hERG drug-drug interaction

INT-767: Recommended Research Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical NASH and Metabolic Liver Disease Efficacy Studies Requiring Superior Antifibrotic Activity

Investigators modeling non-alcoholic steatohepatitis (NASH) with fibrosis endpoints in diet-induced obese mouse models (e.g., ob/ob-NASH AMLN diet or high-fat/fructose/cholesterol diets) should select INT-767 over obeticholic acid when the primary objective is maximal reduction of hepatic collagen deposition, steatosis, and inflammation. The 16-week comparative data demonstrate that INT-767 at 10 mg/kg PO QD achieves fibrosis improvement in 82% of mice versus 36% for OCA at 30 mg/kg, with collagen 1a1 fractional area reduced to 5.0% vs 8.0% for OCA [1]. The compound's high hepatic residence time and potent hepatic FXR target gene induction further support its use in liver-centric metabolic disease models [2]. Dosing at 3-10 mg/kg PO QD for 8-16 weeks is supported by published efficacy data.

Mechanistic Studies of FXR-TGR5 Receptor Cross-Talk in Glucose Homeostasis and Incretin Biology

INT-767 is the indispensable tool compound for investigating the FXR→TGR5 receptor cross-talk mechanism, whereby FXR activation transcriptionally induces Tgr5 gene expression to amplify TGR5-mediated GLP-1 secretion, Ca2+ signaling, and cAMP activity. This mechanism cannot be studied using selective FXR agonists (OCA) or selective TGR5 agonists (INT-777) individually or in combination, as the cross-talk requires coordinated dual receptor engagement by a single molecular entity [1]. Experimental designs should incorporate Fxr−/− and Tgr5−/− knockout controls to dissect receptor-specific contributions, as demonstrated by Pathak et al. (2017). Oral glucose tolerance tests with GLP-1 measurement at 15 minutes post-dose capture the peak pharmacodynamic effect.

Cholangiopathy and Biliary Fibrosis Models Where Selective FXR Agonists Are Contraindicated

In Mdr2−/− (Abcb4−/−) mouse models of chronic cholangiopathy and sclerosing cholangitis, INT-767 is the only bile acid analog that provides hepatoprotection. The selective FXR agonist INT-747 (OCA) aggravates liver injury in this model, increasing serum ALT, portal inflammation, and fibrosis markers [1]. Researchers studying biliary epithelial injury, cholangiocyte biology, or bicarbonate-dependent choleresis should exclusively use INT-767 at 0.03% w/w dietary supplementation for 4 weeks. The compound's ability to induce carbonic anhydrase 14 and promote HCO3−-rich bile flow is an FXR-dependent mechanism not shared by INT-777 [1].

Acute Organ Injury Models Requiring Intravenous Administration and Rapid Onset of Action

INT-767's water-soluble 23-sulfate salt form enables intravenous administration, which is not feasible with OCA (carboxylic acid, requires oral or formulation-dependent delivery). This property supports experimental paradigms such as intestinal ischemia-reperfusion injury (IRI), where IV administration of INT-767 15 minutes after ischemic onset significantly improved survival and preserved intestinal structural integrity in rats [1]. The rapid hepatic uptake and high liver residence time of INT-767 are advantageous for acute hepatoprotection studies. This IV-compatible profile, combined with potent FXR agonism, positions INT-767 as the preferred FXR/TGR5 agonist for acute interventional studies where oral bioavailability delays or variable absorption would confound results.

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